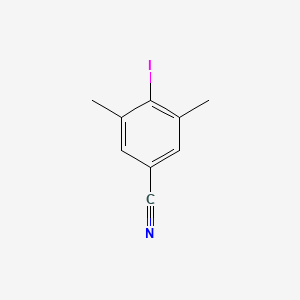

4-Iodo-3,5-dimethylbenzonitrile

Descripción

Significance and Research Context of Halogenated Benzonitrile (B105546) Derivatives

Halogenated benzonitriles are a class of organic compounds that have garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. nih.gov The incorporation of halogen atoms into the benzonitrile framework can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govnih.gov This makes them valuable building blocks in the design and synthesis of new pharmaceutical agents and functional materials. nih.gov

The nitrile group is a versatile functional group that can be converted into other functionalities like amines, ketones, and carboxylic acids. google.com When combined with a halogen, especially iodine, the aromatic ring becomes activated for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.

In medicinal chemistry, the introduction of halogens can lead to enhanced biological activity. For instance, halogenated compounds are present in a significant number of drugs approved by the FDA. nih.govnih.gov The halogen atom can act as a bulky substituent to probe steric limitations in enzyme active sites or form halogen bonds, which are recognized as important non-covalent interactions that contribute to the stability of ligand-target complexes. The specific placement of halogens on the benzonitrile scaffold allows for the fine-tuning of a compound's electronic and steric properties, which is a key strategy in lead optimization during drug discovery.

Overview of Academic Research on 4-Iodo-3,5-dimethylbenzonitrile

This compound, with the CAS number 1227311-09-2, is a specific halogenated benzonitrile that has found its primary application as a key intermediate in the synthesis of more complex molecules. homesunshinepharma.comchemexpress.com Its structure, featuring an iodine atom positioned between two methyl groups on a benzonitrile core, makes it a valuable reagent in synthetic organic chemistry.

The most prominent role of this compound in academic and industrial research is as a crucial building block for the synthesis of Eluxadoline. homesunshinepharma.comchemexpress.com Eluxadoline is a medication used for the treatment of irritable bowel syndrome with diarrhea (IBS-D). The synthesis of Eluxadoline involves the use of this compound as a precursor, highlighting the compound's importance in the pharmaceutical industry.

While detailed academic studies focusing solely on the fundamental properties and reactivity of this compound are not extensively documented in publicly available literature, its utility is clearly demonstrated through its application in multi-step syntheses. The presence of the iodo group allows for its participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The dimethyl substitution pattern on the aromatic ring also influences the molecule's reactivity and the properties of the resulting products.

The physical and chemical properties of this compound have been characterized and are available in various chemical databases. nih.govguidechem.com These properties are essential for its use in synthetic protocols, ensuring proper reaction conditions and purification methods.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈IN | nih.gov |

| Molecular Weight | 257.07 g/mol | nih.gov |

| Appearance | Light yellow solid | homesunshinepharma.com |

| Melting Point | 147-148 °C | homesunshinepharma.com |

| Solubility | Very slightly soluble (0.1 g/L at 25 °C) | homesunshinepharma.com |

| Density | 1.69 g/cm³ | homesunshinepharma.com |

| CAS Number | 1227311-09-2 | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEZDJRLICNWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704905 | |

| Record name | 4-Iodo-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227311-09-2 | |

| Record name | 4-Iodo-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227311-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 3,5 Dimethylbenzonitrile and Its Direct Precursors

Conventional Synthetic Routes to 4-Iodo-3,5-dimethylbenzonitrile

The synthesis of this compound is typically achieved through two primary strategic approaches. The most common route involves the cyanation of an aryl iodide precursor, specifically 1-iodo-3,5-dimethylbenzene (B1203722). This pathway leverages the reactivity of the carbon-iodine bond for substitution with a cyanide nucleophile. A less common, alternative strategy would involve the direct iodination of a 3,5-dimethylbenzonitrile (B1329614) substrate. This article will focus on the conventional and more widely documented methodologies centered on the creation of the key precursors and their subsequent cyanation.

Cyanation Strategies for Halogenated Aromatics to form Benzonitriles

The conversion of aryl halides, particularly aryl iodides, into the corresponding benzonitriles is a cornerstone of synthetic organic chemistry. The cyano group is a valuable functional group that can be further transformed into amines, carboxylic acids, and amides. psu.edu For the synthesis of this compound, the precursor molecule is 1-iodo-3,5-dimethylbenzene (also known as 5-iodo-m-xylene). sigmaaldrich.com The primary methods for this transformation are catalyzed by either copper or palladium complexes.

The copper-catalyzed cyanation of aryl halides, historically known as the Rosenmund-von Braun reaction, is a traditional method for synthesizing aryl nitriles. While early iterations required harsh conditions and stoichiometric amounts of copper(I) cyanide, modern advancements have led to catalytic versions with improved efficacy. nih.govorganic-chemistry.org These reactions typically involve heating an aryl iodide with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a copper(I) catalyst like copper(I) iodide (CuI). organic-chemistry.org

The reaction mechanism is believed to involve the copper catalyst in both the generation of the active cyanide species and the subsequent cyanation process. ibs.re.kr In some protocols, a domino reaction sequence can be employed where an aryl bromide is first converted to the more reactive aryl iodide in situ via a halide exchange, followed immediately by cyanation. organic-chemistry.org This domino halide exchange-cyanation offers an efficient pathway from more accessible aryl bromides. organic-chemistry.org Solvents for these reactions are typically polar aprotic, such as DMF, though systems using less polar solvents like toluene (B28343) have also been developed to simplify product isolation. organic-chemistry.org

| Catalyst System | Cyanide Source | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| CuI (10 mol%) / Diamine Ligand | NaCN | Toluene | 110 °C | Domino halide exchange-cyanation of aryl bromides; avoids polar solvents. | organic-chemistry.org |

| Cu(NO₃)₂·3H₂O / Ag₂CO₃ | DMF / NH₄HCO₃ | - | - | Uses DMF and ammonium (B1175870) bicarbonate as the combined source of cyanide. | ibs.re.kr |

| Cu(I) | α-cyanoacetates | - | - | Uses α-cyanoacetates as a non-toxic cyanide source via C-CN bond cleavage. | nih.gov |

| Cu(OAc)₂ | Malononitrile | - | - | Unusual cyano group transfer from a C(sp³) to a C(sp²) carbon. | researchgate.net |

Palladium-catalyzed cyanation has emerged as a powerful and often preferred alternative to copper-based systems due to its milder reaction conditions, broader functional group tolerance, and high efficiency. nih.govrsc.org These reactions typically employ a palladium(0) complex, which is often generated in situ from a precatalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂). psu.edunih.gov The active catalyst engages in a cycle involving oxidative addition to the aryl iodide, transmetallation with a cyanide source, and reductive elimination to yield the aryl nitrile product. psu.edu

A critical challenge in palladium-catalyzed cyanation is the potential for the catalyst to be deactivated or "poisoned" by excess cyanide ions. nih.gov To circumvent this, various strategies have been developed. One approach uses cyanide sources with low solubility in organic solvents, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide. nih.govresearchgate.net The choice of ligand is also crucial, with bulky electron-rich phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or tri-tert-butylphosphine (B79228) (P(tBu)₃) often providing superior results by promoting the reductive elimination step and stabilizing the catalyst. researchgate.netkyoto-u.ac.jp These reactions can proceed at temperatures ranging from room temperature to moderate heating. researchgate.net

| Palladium Precatalyst | Ligand | Cyanide Source | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | dppf | CuCN | 1,4-Dioxane | Reflux | psu.edu |

| Pd₂(dba)₃·CHCl₃ | dppf | KCN | NMP | 60 °C | kyoto-u.ac.jp |

| Palladacycle Precatalyst | - | K₄[Fe(CN)₆]·3H₂O | Dioxane/Water | - | nih.gov |

| Pd(0) | P(tBu)₃ | Zn(CN)₂ | DMF | Room Temp | researchgate.net |

Iodination Reactions in the Synthesis of this compound Precursors

The synthesis of the key intermediate, 1-iodo-3,5-dimethylbenzene, can be accomplished through several methods starting from readily available materials like 3,5-dimethylbromobenzene, 1,3-dimethylbenzene (m-xylene), or 3,5-dimethylaniline (B87155).

The Finkelstein reaction, adapted for aromatic systems, allows for the conversion of aryl bromides or chlorides into the more reactive aryl iodides. This is a valuable method for preparing 1-iodo-3,5-dimethylbenzene from its corresponding bromo-analogue, 5-bromo-m-xylene. The reaction is typically catalyzed by copper(I) iodide in the presence of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like N,N-dimethylformamide (DMF) or n-butanol. sigmaaldrich.com This transformation is driven by the formation of a less soluble sodium or potassium bromide, shifting the equilibrium toward the desired iodoaromatic product. As mentioned previously, this reaction can be integrated into a one-pot, domino sequence with a subsequent cyanation step. organic-chemistry.org

Direct iodination of an aromatic ring offers a more atom-economical route to the required iodo-precursor. The starting material for this approach is typically 1,3-dimethylbenzene (m-xylene). Due to the electron-donating and ortho-, para-directing nature of the two methyl groups, direct iodination will preferentially occur at the C2, C4, or C6 positions. Iodination at the C4 position yields the desired 1-iodo-3,5-dimethylbenzene precursor.

A common and effective reagent for this electrophilic aromatic substitution is N-Iodosuccinimide (NIS). organic-chemistry.org The reactivity of NIS can be significantly enhanced by the presence of an acid catalyst. For instance, using NIS in trifluoroacetic acid (TFA) as a solvent or with catalytic amounts of TFA provides a powerful system for the iodination of various substituted benzenes under mild conditions. researchgate.netcolab.ws For deactivated aromatics, stronger acids like trifluoromethanesulfonic acid can be used to generate a highly reactive "superelectrophilic" iodine species. acs.org Alternatively, Lewis acids such as iron(III) chloride can be used to activate NIS, enabling rapid and highly regioselective iodination of a wide range of substrates. acs.org

Another classic and highly reliable method for introducing iodine onto an aromatic ring begins with the corresponding aniline. In this case, 3,5-dimethylaniline (3,5-xylidine) serves as the starting material. nih.govwikipedia.orgsigmaaldrich.com The synthesis involves a two-step Sandmeyer reaction sequence. First, the amino group of 3,5-dimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with an aqueous solution of potassium iodide (KI), which displaces the diazonium group to afford 1-iodo-3,5-dimethylbenzene in good yield.

| Starting Material | Reagents | Catalyst/Acid | Key Features | Reference |

|---|---|---|---|---|

| m-Xylene | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Regioselective iodination of activated aromatics. | researchgate.net |

| m-Xylene | N-Iodosuccinimide (NIS) | Iron(III) Chloride (FeCl₃) | Rapid, Lewis-acid catalyzed iodination. | acs.org |

| Deactivated Arenes | N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic acid | Generates superelectrophilic iodine for less reactive substrates. | acs.org |

| 3,5-Dimethylaniline | 1. NaNO₂/HCl; 2. KI | - | Classic Sandmeyer reaction via a diazonium salt intermediate. | General Knowledge |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing methodologies that are not only high-yielding but also align with the principles of green chemistry and process intensification. These approaches aim to reduce waste, minimize energy consumption, and enhance safety, particularly when dealing with potentially hazardous halogenation reactions.

Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, these principles guide the selection of reagents, solvents, and reaction conditions. The goal is to maximize the incorporation of all materials used in the process into the final product (atom economy), avoid toxic waste, and improve energy efficiency. researchgate.net

Traditional iodination reactions can require strong oxidizing agents or metal-ion activators to generate a reactive iodine species from elemental iodine (I₂). nih.gov For instance, silver salts like Ag₂SO₄ can be used to activate I₂ by forming an insoluble silver iodide precipitate, thereby generating an electrophilic iodine species for the aromatic substitution. nih.gov While effective, such methods can generate significant inorganic waste. The application of green chemistry principles seeks to replace these stoichiometric reagents with catalytic systems or to design solvent-free processes that simplify purification and reduce environmental impact. researchgate.net

Mechanochemistry is a branch of chemistry where mechanical energy, often from milling or grinding, is used to initiate and sustain chemical reactions. This technique is a cornerstone of green synthesis as it can dramatically reduce or completely eliminate the need for solvents.

Solvent-free mechanochemical synthesis has been successfully applied to a variety of organic reactions, including the formation of azo dyes and indenones, demonstrating its potential as a sustainable alternative to conventional solution-based methods. nih.govrsc.org These reactions are often performed at room temperature, offering high efficiency and simplifying the work-up process. nih.gov Research into the mechanochemical deoxygenation of phosphine oxides has also shown that these solvent-free protocols can be rapid and highly efficient, even for poorly soluble substrates. rsc.org

While a specific protocol for the mechanochemical synthesis of this compound is not widely published, the principles are highly relevant. A patent for the synthesis of intermediates for radiographic agents, which frequently involve the iodination of aromatic rings, discloses the use of mechanochemical methods. google.com This suggests the feasibility of applying ball milling to a mixture of the precursor, 3,5-dimethylbenzonitrile, and an iodinating agent to produce the desired product. The advantages would include mild reaction conditions, high yields, and avoidance of bulk organic solvents. nih.govrsc.org

| Research Area | Synthetic Method | Key Findings | Potential Relevance to this compound Synthesis |

| Indenone Synthesis | Triflic anhydride (B1165640) (Tf₂O)-induced cyclization via ball milling | Achieved yields up to 90% at room temperature; method is scalable and efficient. nih.gov | Demonstrates a complex organic transformation can be achieved efficiently under solvent-free mechanochemical conditions. |

| Azo Dye Synthesis | Diazotization of phenolic compounds with aryltriazenes via ball milling | Catalyst- and solvent-free conditions, high yields, and simple operation. rsc.org | Shows that reactions traditionally requiring specific solution conditions can be adapted to a solvent-free process. |

| Radiographic Agent Intermediates | Mechanochemical synthesis | Patent describes the use of mechanochemistry for producing iodinated aromatic compounds. google.com | Provides direct evidence of mechanochemistry's applicability to iodination reactions on an industrial scale. |

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers significant advantages over traditional batch processing. europa.eu These benefits are particularly pronounced for exothermic and potentially hazardous reactions like halogenations. dp.tech The high surface-area-to-volume ratio in microreactors or tube reactors allows for superior temperature control, rapid mixing, and enhanced safety, as only a small volume of material is reacting at any given moment. europa.eubeilstein-journals.org

The application of flow chemistry can lead to improved product yields and selectivity, automated and scalable procedures, and the generation of high-purity products. europa.eubeilstein-journals.org For the synthesis of this compound, a continuous flow process could involve pumping a solution of the precursor (3,5-dimethylbenzonitrile) and an iodinating agent through a heated reactor coil. This method allows for precise control over reaction time (residence time), temperature, and pressure, which can be optimized to maximize conversion and minimize byproduct formation. beilstein-journals.org Superheating solvents above their boiling points without vaporization becomes possible under pressure, often accelerating reaction rates significantly. nih.gov

Furthermore, continuous processing can take other forms, such as the vapor-phase halogenation of benzonitrile (B105546). A patented process describes the reaction of gaseous benzonitrile with chlorine at high temperatures (650°C to 850°C) in an open tubular reactor without a catalyst to produce chlorinated benzonitriles with near-quantitative yields. google.com A similar concept could be adapted for iodination, representing a highly efficient, solvent-free, continuous manufacturing method.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Heat Transfer | Poor; difficult to control exotherms in large volumes. | Excellent; high surface-area-to-volume ratio allows for rapid heat dissipation. europa.eu |

| Safety | Higher risk due to large quantities of reagents and potential for thermal runaway. | Inherently safer; small reaction volumes minimize risk. europa.eu |

| Mixing | Can be inefficient and non-uniform, leading to side reactions. | Highly efficient and rapid mixing due to small channel dimensions. beilstein-journals.org |

| Scalability | Difficult; redesign of reactor and process conditions often needed. | Straightforward; typically achieved by running the system for longer or by "numbering-up" (parallel reactors). europa.eu |

| Process Control | Limited control over reaction parameters throughout the vessel. | Precise control over temperature, pressure, and residence time. beilstein-journals.org |

| Yield & Purity | Often lower due to poor control and side reactions. | Often higher due to optimized conditions and rapid quenching. europa.eu |

Chemical Reactivity and Transformations of 4 Iodo 3,5 Dimethylbenzonitrile

Functionalization of the Iodo Substituent

The iodo group in 4-iodo-3,5-dimethylbenzonitrile is an excellent leaving group, making it highly amenable to a variety of functionalization reactions. These transformations are crucial for the synthesis of more complex molecules and derivatives.

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl iodides, such as this compound, are highly effective substrates for these reactions due to the high reactivity of the C-I bond.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.netnih.gov This reaction is known for its mild conditions, tolerance of various functional groups, and the low toxicity of its byproducts. nih.gov While specific studies on this compound are not prevalent, the reactivity of similar iodobenzonitriles and other aryl iodides in Suzuki-Miyaura couplings is well-documented. researchgate.nettcichemicals.com

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govlibretexts.org The reaction is typically carried out in the presence of a base.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Aryl Iodides

| Aryl Iodide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | NaOEt | Benzene (B151609) | Biphenyl | High |

| 4-Iodotoluene (B166478) | Phenylboronic acid | Pd(OAc)₂/Ligand | K₃PO₄ | Toluene (B28343)/Water | 4-Methylbiphenyl | >95 |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd/C | K₂CO₃ | Ethanol/Water | 4-Nitrobiphenyl | 92 |

This table presents representative examples of Suzuki-Miyaura reactions with various aryl iodides to illustrate the general conditions and high efficiency of this transformation.

The N-arylation of imidazoles is a significant transformation for the synthesis of compounds with applications in medicinal chemistry and materials science. researchgate.net Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, have been developed as efficient methods for this purpose. researchgate.netorganic-chemistry.orgorganic-chemistry.org These reactions typically employ a copper catalyst, a ligand, and a base.

Studies on the N-arylation of imidazoles with aryl iodides have shown that a variety of functional groups are tolerated. researchgate.net For instance, the coupling of 4-iodotoluene with imidazole (B134444) can proceed in high yield using a Salen-Cu(II) complex as a catalyst. researchgate.net The reaction conditions, including the choice of base and solvent, play a crucial role in the reaction's success. researchgate.net It is expected that this compound would undergo similar N-arylation reactions.

Table 2: Conditions for N-Arylation of 4-Iodotoluene with Imidazole researchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Salen-Cu(II) complex | NaOH | DMSO | 100 | 94 |

| Salen-Cu(II) complex | Cs₂CO₃ | DMSO | 100 | 95 |

| Salen-Cu(II) complex | K₃PO₄ | DMSO | 100 | Effective |

| Salen-Cu(II) complex | Na₂CO₃ | DMSO | 100 | Low Yield |

| Salen-Cu(II) complex | NEt₃ | DMSO | 100 | Low Yield |

This table summarizes the optimization of reaction conditions for the N-arylation of 4-iodotoluene, a close structural analog of this compound.

The formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds via cross-coupling reactions is another important application of aryl iodides. These reactions allow for the synthesis of diaryl ethers and diaryl thioethers, respectively. Copper-based catalytic systems are commonly employed for these transformations.

Research on the C-O cross-coupling of 1-iodo-3,5-dimethylbenzene (B1203722) (5-iodo-m-xylene) with phenol, catalyzed by nano-CuFe₂O₄, demonstrates the feasibility of forming diaryl ether linkages with this substitution pattern. sigmaaldrich.com Similarly, copper-catalyzed C-S bond formation between 5-iodo-m-xylene and thiophenol has been reported. sigmaaldrich.com These examples strongly suggest that this compound would be a suitable substrate for analogous C-O and C-S cross-coupling reactions.

The introduction of an amino group onto an aromatic ring can be achieved through amination reactions of aryl iodides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for this transformation. However, copper-catalyzed systems are also effective. For example, the amination of 1-iodo-3,5-dimethylbenzene has been accomplished using a CuBr catalyst. sigmaaldrich.com This suggests that this compound could be converted to the corresponding aminobenzonitrile under similar conditions.

The carbon-iodine bond in aryl iodides is relatively weak and can undergo homolytic cleavage to form an aryl radical. This reactivity can be harnessed in various radical-mediated transformations. For instance, the radical bromination of 5-iodo-m-xylene using N-bromosuccinimide leads to the formation of 1,3-bis(bromomethyl)-5-iodobenzene, indicating that the iodo-substituted ring can participate in radical reactions. sigmaaldrich.com Furthermore, cobalt-catalyzed cross-coupling reactions of iodo-containing heterocycles have been shown to proceed through radical intermediates. nih.gov These findings imply that this compound could be a substrate in radical-mediated coupling or functionalization reactions.

Cross-Coupling Reactions

Reactions Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo several important transformations, including hydrolysis, derivatization, and reduction.

Hydrolysis and Derivatization of the Nitrile Group

The hydrolysis of nitriles is a common method for the preparation of carboxamides and carboxylic acids. In the case of this compound, controlled hydrolysis can yield 4-iodo-3,5-dimethylbenzamide. This reaction typically proceeds under acidic or basic conditions. While specific research findings on the hydrolysis of this compound are not extensively documented in publicly available literature, the transformation is chemically feasible and the resulting amide, 4-iodo-3,5-dimethylbenzamide, is a known compound. sigmaaldrich.comsynquestlabs.com

Further hydrolysis of the intermediate amide, or direct hydrolysis of the nitrile under more forcing conditions, would lead to the formation of 4-iodo-3,5-dimethylbenzoic acid. The conversion of a benzonitrile (B105546) to a benzoic acid is a standard organic transformation.

| Reactant | Reagents and Conditions | Product |

| This compound | H₂O, H⁺ or OH⁻ (mild conditions) | 4-Iodo-3,5-dimethylbenzamide |

| This compound | H₂O, H⁺ or OH⁻ (vigorous conditions) | 4-Iodo-3,5-dimethylbenzoic acid |

Reduction Pathways of the Nitrile Functionality

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent employed.

Reduction to a Primary Amine:

The complete reduction of the nitrile group to a primary amine, (4-iodo-3,5-dimethylphenyl)methanamine, can be effectively achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). While specific literature on the reduction of this compound is scarce, the reduction of substituted benzonitriles with LiAlH₄ is a well-established and reliable method for the synthesis of benzylamines.

Reduction to an Aldehyde:

For the partial reduction of the nitrile to an aldehyde, forming 4-iodo-3,5-dimethylbenzaldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is typically performed at low temperatures to prevent over-reduction to the alcohol. The intermediate imine formed is hydrolyzed upon workup to yield the aldehyde. This method is widely used for the conversion of nitriles to aldehydes.

| Reactant | Reagent | Product |

| This compound | 1. LiAlH₄, Et₂O or THF; 2. H₂O | (4-Iodo-3,5-dimethylphenyl)methanamine |

| This compound | 1. DIBAL-H, Toluene or Hexane; 2. H₂O | 4-Iodo-3,5-dimethylbenzaldehyde |

Transformations of the Alkyl Substituents on the Aromatic Ring

The two methyl groups on the aromatic ring of this compound are also sites for potential chemical modification.

Radical Halogenation on Methyl Groups

The benzylic hydrogens of the methyl groups are susceptible to radical substitution, particularly halogenation. N-Bromosuccinimide (NBS) is a highly selective reagent for the bromination of benzylic positions. organic-chemistry.orgwikipedia.org In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light or heat, NBS can be used to introduce a bromine atom onto one or both of the methyl groups of this compound. youtube.commasterorganicchemistry.comlibretexts.org This would lead to the formation of 4-iodo-3-(bromomethyl)-5-methylbenzonitrile or 4-iodo-3,5-bis(bromomethyl)benzonitrile. The reaction proceeds via a free radical chain mechanism. youtube.comlibretexts.org

The resulting benzylic bromides are versatile intermediates themselves, readily undergoing nucleophilic substitution reactions to introduce a variety of other functional groups.

| Reactant | Reagents and Conditions | Possible Products |

| This compound | NBS, AIBN or hv, CCl₄ | 4-Iodo-3-(bromomethyl)-5-methylbenzonitrile |

| This compound | Excess NBS, AIBN or hv, CCl₄ | 4-Iodo-3,5-bis(bromomethyl)benzonitrile |

Advanced Spectroscopic Characterization Methodologies for 4 Iodo 3,5 Dimethylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Iodo-3,5-dimethylbenzonitrile is anticipated to exhibit distinct signals corresponding to the aromatic and methyl protons. Due to the symmetrical nature of the molecule, the two aromatic protons are chemically equivalent, as are the six protons of the two methyl groups.

This would theoretically result in two main signals in the ¹H NMR spectrum. The aromatic protons, being in a deshielded environment, would appear as a singlet in the downfield region of the spectrum. The protons of the two methyl groups, also being chemically equivalent, would give rise to a single, more intense signal in the upfield region. For a closely related compound, 1-Iodo-3,5-dimethylbenzene (B1203722), the aromatic protons appear as a singlet at approximately 7.2 ppm, and the methyl protons resonate as a singlet at around 2.3 ppm. These values provide a reasonable estimation for the expected chemical shifts in this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Singlet | 2H | Ar-H |

| ~2.3-2.5 | Singlet | 6H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, symmetry considerations predict the presence of five distinct carbon signals.

The quaternary carbon attached to the iodine atom (C-I) is expected to have a chemical shift significantly influenced by the heavy iodine atom, typically resulting in a downfield shift. The two equivalent aromatic carbons bearing the methyl groups (C-CH₃) and the two equivalent unsubstituted aromatic carbons (C-H) will appear as separate signals. The carbon of the nitrile group (-CN) will have a characteristic chemical shift in the downfield region, typically between 110 and 125 ppm. The carbon atom to which the nitrile group is attached (C-CN) will also be a quaternary carbon with a distinct chemical shift. Finally, the carbons of the two equivalent methyl groups will appear as a single signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~90-100 | C-I |

| ~115-120 | -CN |

| ~130-140 | Ar-C-H |

| ~140-150 | Ar-C-CH₃ |

| ~110-115 | Ar-C-CN |

| ~20-25 | -CH₃ |

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are indispensable. These experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure.

Correlation Spectroscopy (COSY): This experiment would reveal correlations between coupled protons. In the case of a derivative of this compound with less symmetry, COSY would be crucial for identifying neighboring aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons. For instance, correlations would be expected between the methyl protons and the adjacent aromatic carbons (C-CH₃ and C-I), as well as the ipso-carbon (C-CH₃). The aromatic protons would show correlations to neighboring carbons and the carbon of the nitrile group.

The application of these techniques to derivatives, such as those synthesized from 4-Iodo-3,5-dimethylphenol, would provide a comprehensive understanding of their complex structures. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Band Assignments and Functional Group Identification

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

A sharp, medium-intensity absorption band is anticipated in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The aromatic nature of the compound will be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The presence of the methyl groups will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. For comparison, the IR spectrum of the related compound 3,5-dimethylbenzonitrile (B1329614) shows characteristic peaks for the nitrile and aromatic functionalities. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Methyl |

| ~2230 | C≡N Stretch | Nitrile |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| <600 | C-I Stretch | Iodo-group |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight of 257.07 g/mol . nih.gov The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom.

Key fragmentation pathways would likely involve the loss of the iodine atom, leading to a significant fragment ion at m/z 130, corresponding to the 3,5-dimethylbenzonitrile cation. Another potential fragmentation would be the loss of a methyl radical, resulting in a fragment at m/z 242. The fragmentation pattern of the related compound, 4-iodobenzonitrile, which shows a prominent molecular ion peak and a fragment corresponding to the loss of iodine, can serve as a useful reference. hsppharma.com

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 257 | [C₉H₈IN]⁺ (Molecular Ion) |

| 242 | [C₈H₅IN]⁺ ([M-CH₃]⁺) |

| 130 | [C₉H₈N]⁺ ([M-I]⁺) |

Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the analysis of this compound, the molecular ion peak (M⁺) is a critical piece of information. Given the molecular formula C₉H₈IN, the monoisotopic mass is calculated to be 256.97015 Da. nih.gov Therefore, in a high-resolution mass spectrum, the molecular ion peak would be observed at this m/z value.

The fragmentation pattern observed in the mass spectrum offers a "fingerprint" of the molecule, revealing the stability of different parts of the structure. For this compound, the fragmentation is expected to be influenced by the presence of the iodine atom, the aromatic ring, the methyl groups, and the nitrile functional group.

A plausible fragmentation pathway would involve the following key steps:

Loss of an Iodine Atom: The carbon-iodine bond is relatively weak and can be cleaved to generate a fragment corresponding to the loss of an iodine radical (I•), which has a mass of 127 g/mol . This would result in a significant peak at m/z [M-127]⁺.

Loss of a Methyl Group: The molecule can also undergo the loss of a methyl radical (•CH₃), with a mass of 15 u. This would lead to a peak at m/z [M-15]⁺. Subsequent loss of a second methyl group is also possible.

Loss of the Cyano Group: Cleavage of the C-CN bond can occur, resulting in the loss of a neutral hydrogen cyanide (HCN) molecule (27 u) or a cyano radical (•CN) (26 u).

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to a complex pattern of smaller ions.

The analysis of the isotopic pattern is also crucial. Iodine is monoisotopic (¹²⁷I), but the presence of ¹³C in natural abundance will result in an M+1 peak with a relative intensity of approximately 9.9% of the molecular ion peak.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Predicted) | Identity |

|---|---|---|

| [C₉H₈IN]⁺ | 257 | Molecular Ion (M⁺) |

| [C₉H₈N]⁺ | 130 | [M-I]⁺ |

| [C₈H₅IN]⁺ | 242 | [M-CH₃]⁺ |

| [C₈H₈I]⁺ | 215 | [M-CN]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides insights into the nature of the chromophores present in the molecule.

In this compound, the primary chromophore is the substituted benzene (B151609) ring, which contains a system of π-electrons. The nitrile group (-C≡N) and the iodine atom also influence the electronic transitions. The expected transitions are primarily π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems typically exhibit strong π → π* absorptions. For benzonitrile (B105546) itself, these transitions are observed in the UV region. The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals and, consequently, the absorption maxima (λ_max). The methyl groups, being electron-donating, and the iodine atom, with its lone pairs, act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

n → π Transitions:* The nitrile group contains a nitrogen atom with a lone pair of non-bonding electrons (n-electrons). An n → π* transition involves the promotion of one of these non-bonding electrons to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

A study on 2-amino-4-chlorobenzonitrile (B1265954) showed absorption peaks corresponding to both π → π* and n → π* transitions. analis.com.my A similar pattern would be expected for this compound, with the exact λ_max values being influenced by the specific substituents and their positions on the benzene ring. The solvent used for the analysis can also affect the positions of the absorption bands.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 200-300 | Substituted Benzene Ring |

| n → π* | >270 | Nitrile Group (-C≡N) |

Combined Spectroscopic Approaches for Comprehensive Structural Characterization

While individual spectroscopic techniques provide valuable information, a combination of methods is often necessary for the definitive structural elucidation of a molecule like this compound. A comprehensive approach would typically involve mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and UV-Vis spectroscopy.

Mass Spectrometry (MS) would confirm the molecular weight and provide key fragmentation data, as discussed previously.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) would provide detailed information about the carbon-hydrogen framework. ¹H NMR would show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals for the aromatic protons and the methyl protons. ¹³C NMR would reveal the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy would identify the functional groups present. A strong, sharp absorption band around 2220-2240 cm⁻¹ would be characteristic of the nitrile (C≡N) stretching vibration. Absorptions corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C stretching of the aromatic ring, would also be present.

UV-Vis Spectroscopy would provide information about the electronic structure and conjugation within the molecule, corroborating the presence of the substituted aromatic system.

By integrating the data from these complementary techniques, a complete and unambiguous structural assignment of this compound can be achieved. For instance, while MS would give the molecular formula, NMR would define the precise arrangement of the atoms, and IR and UV-Vis would confirm the functional groups and electronic system, respectively. This multi-faceted approach ensures a high degree of confidence in the final structural determination.

Computational and Theoretical Investigations of 4 Iodo 3,5 Dimethylbenzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties and stability of molecules. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure of molecules. mpg.descispace.comnih.gov DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates, which is a significant simplification over the many-body wavefunction. mpg.deyoutube.com The theory is formally exact, though in practice, approximations are necessary for the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. mpg.descispace.com

For a molecule like 4-Iodo-3,5-dimethylbenzonitrile, DFT calculations could elucidate key aspects of its electronic character. By modeling the molecule, one can determine its optimized geometry, bond lengths, and bond angles. Furthermore, DFT provides access to crucial electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study excited-state properties and predict electronic absorption spectra (UV-Vis). nih.govsemanticscholar.org

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations would identify the nature of the electronic transitions, such as π→π* or n→π* transitions. For instance, in the case of 4-methoxybenzonitrile, TD-DFT calculations assigned the absorption bands to π→π* transitions and suggested that the lowest energy excited states are involved in photoinduced electron transfer processes. semanticscholar.org

Similarly, vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can be simulated. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This aids in the assignment of experimental vibrational bands to specific molecular motions, such as the C≡N stretching frequency of the nitrile group or the C-I stretching of the iodo group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine reaction pathways and activation barriers.

For this compound, computational modeling could be used to explore its reactivity in various chemical transformations. For example, in nucleophilic aromatic substitution reactions, modeling could help predict whether substitution is more likely to occur at the iodine-bearing carbon or other positions on the aromatic ring. The calculations would involve locating the transition state structures and determining their energies, which are crucial for understanding the reaction kinetics.

Analysis of Intramolecular Charge Transfer (ICT) Phenomena in Related Benzonitrile (B105546) Systems

A fascinating photophysical process observed in many donor-acceptor substituted benzonitriles is intramolecular charge transfer (ICT). A classic example is 4-(dimethylamino)benzonitrile (B74231) (DMABN), which exhibits dual fluorescence in polar solvents, a phenomenon extensively studied through both experimental and computational methods. rsc.orgaip.orguniovi.es Upon photoexcitation, the molecule can relax into a locally excited (LE) state or undergo a conformational change to a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties are electronically decoupled. aip.org

In the TICT state, there is a significant separation of charge, with the dimethylamino group becoming positively charged and the benzonitrile moiety becoming negatively charged. aip.org This state is stabilized in polar solvents and is responsible for the red-shifted, broad fluorescence band. Computational studies, including multireference configuration interaction (MRCI) and algebraic diagrammatic construction (ADC(2)) methods, have been instrumental in mapping the potential energy surfaces of the ground and excited states of DMABN, identifying the LE and ICT states, and investigating the role of the twisting of the dimethylamino group. acs.org

Given the structural similarities, this compound, with its electron-donating methyl groups and the electron-withdrawing nitrile group, could potentially exhibit interesting photophysical properties, although the iodo group's heavy atom effect might also promote intersystem crossing to triplet states. Computational analysis could predict the likelihood of ICT in this molecule and characterize the geometry and electronic nature of any charge-transfer states. A study on 3,5-dimethyl-4-(methylamino)benzonitrile (B14266707) (MHD) revealed that the amino group is twisted relative to the benzonitrile ring in the ground state, and efficient internal conversion occurs upon excitation, which is thought to proceed through a conical intersection as the amino group planarizes. scispace.com This highlights the importance of substituent effects on the photophysics of these systems.

Molecular Dynamics Simulations

While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more realistic picture of molecular behavior in a condensed phase. MD simulations model the explicit interactions of a molecule with its surrounding solvent molecules over time, allowing for the study of solvation dynamics, conformational changes, and transport properties.

For this compound, MD simulations could be used to study its solvation structure in different solvents. This would be particularly relevant if the molecule exhibits solvatochromism (a change in color with solvent polarity) or complex photophysical behavior dependent on the solvent environment. By combining MD with quantum mechanical calculations (QM/MM methods), one could simulate the electronic spectra of the molecule in a realistic solvent environment, providing a more accurate comparison with experimental data.

Applications of 4 Iodo 3,5 Dimethylbenzonitrile in Specialty Chemical Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The structural framework of 4-Iodo-3,5-dimethylbenzonitrile makes it an important precursor in the development of complex pharmaceutical compounds.

This compound is a key starting material in the synthesis of Eluxadoline. Eluxadoline is a medication used for the treatment of irritable bowel syndrome with diarrhea (IBS-D). The synthesis of Eluxadoline involves a multi-step process where the this compound core is elaborated to construct the final complex molecular architecture of the drug. The iodo substituent provides a handle for the introduction of other molecular fragments through powerful carbon-carbon bond-forming reactions.

While various chemical scaffolds are utilized in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV, there is currently no direct evidence in the scientific literature to suggest that this compound is a key intermediate in the development of this specific class of antiviral drugs. The development of NNRTIs has historically focused on other heterocyclic and aromatic structures.

Utility in Materials Science Research

The reactivity of this compound also extends to the field of materials science, where it can be employed as a precursor for the synthesis of novel polymers with specific electronic and photophysical properties.

Poly(p-phenylenevinylene) (PPV) and its derivatives are an important class of conducting polymers that are investigated for their applications in light-emitting diodes (LEDs), photovoltaic cells, and other electronic devices. The synthesis of PPV monomers often begins with suitably functionalized benzene (B151609) rings. While not a direct monomer itself, this compound can be envisioned as a precursor for the synthesis of substituted PPV monomers. The iodo group can be utilized in various coupling reactions, such as the Heck or Stille reactions, to introduce the vinyl groups necessary for polymerization. The dimethyl and nitrile substituents on the aromatic ring can be used to tune the electronic properties and solubility of the resulting polymer.

Use in the Synthesis of Complex Organic Molecules

Beyond specific applications in pharmaceuticals and materials science, this compound is a valuable building block for the synthesis of a wide range of complex organic molecules, particularly those containing a biphenyl or substituted phenyl moiety.

The biphenyl moiety is a common structural motif in many biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyls. In this reaction, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst. This compound, being an iodo-aromatic compound, is an excellent substrate for Suzuki-Miyaura coupling reactions. Its reaction with various arylboronic acids can lead to a diverse library of substituted biphenyl compounds.

Intermediate for Formylated Benzonitrile (B105546) Compounds

This compound serves as a crucial intermediate in the synthesis of specialized formylated benzonitrile compounds, most notably 4-formyl-3,5-dimethylbenzonitrile. uni.lunih.gov The conversion of the iodine substituent to a formyl group introduces a versatile aldehyde functionality onto the aromatic ring. This transformation is significant because the formyl group can be readily modified, acting as a synthetic handle for constructing more complex molecular architectures. The aldehyde can participate in a wide range of chemical reactions, including nucleophilic additions, condensations, and oxidations, making the resulting formylated benzonitrile a valuable building block in fine chemical synthesis.

The transformation of an aryl iodide, such as this compound, into an aryl aldehyde is a well-established process in organic chemistry, achievable through several synthetic methodologies. These methods leverage the reactivity of the carbon-iodine bond to introduce a one-carbon aldehyde unit.

Key Synthetic Methodologies:

Palladium-Catalyzed Formylation: Transition-metal catalysis, particularly using palladium, offers efficient routes for formylating aryl iodides. organic-chemistry.org One approach involves the reductive carbonylation using carbon dioxide (CO2) as a sustainable C1 source. jchemlett.com In this method, a palladium catalyst, often in conjunction with a specific ligand and a reducing agent like a silane, facilitates the reaction between the aryl iodide and CO2 to yield the desired aldehyde. organic-chemistry.org Another variation uses formic acid (HCOOH) as a convenient and environmentally compatible source of carbon monoxide (CO). organic-chemistry.org These palladium-catalyzed reactions are known for their high functional group tolerance, allowing the formylation to proceed without affecting other parts of the molecule, such as the nitrile group. jchemlett.com

Formylation using Organometallic Reagents: Traditional methods may involve the conversion of the aryl iodide to an organometallic intermediate (e.g., an organolithium or Grignard reagent) via metal-halogen exchange. This intermediate then reacts with a formylating agent like N,N-dimethylformamide (DMF) to produce the aldehyde. A modern variation on this approach avoids harsher reagents like butyllithium (BuLi) by using a combination of potassium methoxide (KOMe) and a disilane to generate an aryl carbanion from the aryl iodide, which is then formylated with DMF. rsc.org

Electrochemical Formylation: An alternative strategy is electrochemical formylation, where an electric current drives the reaction. In this process, N,N-dimethylformamide (DMF) can serve as both the solvent and the formyl source. rsc.org Using a sacrificial magnesium anode and a nickel cathode, aryl halides can be converted to aromatic aldehydes under mild conditions. rsc.org

Vilsmeier-Haack Reaction Conditions: While the classic Vilsmeier-Haack reaction is typically used for electron-rich arenes, the Vilsmeier reagent (formed from DMF and phosphorus oxychloride) is a powerful formylating agent. organic-chemistry.orgijpcbs.comwikipedia.org This reaction involves an electrophilic substitution, where the chloroiminium ion (Vilsmeier reagent) attacks the aromatic ring. wikipedia.org Although less common for non-activated aryl halides, related methodologies can be employed for the synthesis of aryl aldehydes.

The resulting product, 4-formyl-3,5-dimethylbenzonitrile, contains both a reactive aldehyde and a nitrile group, making it a bifunctional intermediate for synthesizing a variety of more complex molecules, including nitrogen-containing heterocycles.

| Method | Key Reagents | Formyl Source | General Conditions | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Reductive Formylation | Pd(PCy₃)₂Cl₂, di-2-pyridyl ketone, Phenylsilane, Et₃N | Carbon Dioxide (CO₂) | Atmospheric pressure of CO₂ at 75°C in DMF. | organic-chemistry.org |

| Palladium-Catalyzed Formylation | Pd(OAc)₂, PPh₃, I₂, Et₃N | Formic Acid (HCOOH) | Toluene (B28343) at 80°C for 2–4 hours. | organic-chemistry.org |

| Base/Disilane-Mediated Formylation | Potassium methoxide (KOMe), TMS-TMS (disilane) | N,N-Dimethylformamide (DMF) | Room temperature. | rsc.org |

| Electrochemical Formylation | Ni foam cathode, Mg anode, supporting electrolyte | N,N-Dimethylformamide (DMF) | Constant current electrolysis in DMF. | rsc.org |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Functionalization

The carbon-iodine bond in 4-iodo-3,5-dimethylbenzonitrile is a prime site for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. Future research is focused on developing more efficient, sustainable, and versatile catalytic systems to leverage this reactivity.

A significant area of development is in photocatalysis . Visible-light-induced reactions are gaining traction as they often proceed under mild conditions without the need for thermal energy. rsc.org Research into transition-metal-free, visible-light-induced cross-coupling of aryl iodides with various partners, such as hydrazones, showcases a move towards more sustainable synthetic methods. rsc.org These reactions can proceed via the formation of an electron-donor-acceptor (EDA) complex, eliminating the need for costly photosensitizers and transition metals, which also mitigates the risk of product contamination with metal residues. rsc.org

Furthermore, the optimization of traditional transition-metal catalysis continues to be a priority. While palladium catalysts like [Pd(PPh₃)₄] are workhorses in Suzuki-Miyaura couplings, studies have shown that the reactivity of aryl iodides can be unexpectedly poor at lower temperatures. acs.org This inefficiency is linked to the slow turnover of key palladium(II)-iodide intermediates. acs.org Future research will likely focus on designing new ligands and catalyst systems that overcome these limitations, enabling efficient coupling at ambient temperatures. Copper-catalyzed systems, often seen as a more economical alternative to palladium, are also being explored for various transformations of aryl iodides, including cyanation, N-arylation of azoles, and Finkelstein reactions. researchgate.netrsc.org

The table below summarizes emerging catalytic strategies applicable to the functionalization of this compound.

| Catalytic Strategy | Key Features | Potential Advantages | Research Focus |

| Visible-Light Photocatalysis | Utilizes light energy to drive reactions; can be transition-metal and photosensitizer-free. rsc.org | Mild reaction conditions, high functional group tolerance, reduced metal contamination. rsc.org | Development of new EDA complexes and expansion of substrate scope. |

| Optimized Pd-Catalysis | Focuses on overcoming poor reactivity of aryl iodides at low temperatures. acs.org | Increased efficiency, lower energy consumption, broader applicability. acs.org | Design of advanced ligands to accelerate the turnover of Pd(II)-I intermediates. acs.org |

| Copper-Catalyzed Systems | Employs cheaper, more abundant copper catalysts for C-C, C-N, and C-S bond formation. researchgate.netnih.gov | Cost-effective, green synthesis (e.g., in water), robust for industrial scale-up. researchgate.netresearchgate.net | Ligand development for enantioselective transformations and expanding reaction types. acs.org |

Exploration of Biological Activities beyond Pharmaceutical Intermediates

While this compound is primarily known as a precursor, there is a growing interest in whether the molecule and its close derivatives possess intrinsic biological activity. The broader family of substituted iodobenzonitriles and related structures has shown promise in various therapeutic areas, suggesting that this compound could be more than just a synthetic intermediate.

For instance, research on related nitroaromatic compounds like 4-iodo-3-nitrobenzamide (B1684207) has revealed potent tumoricidal activity. nih.govnih.gov This prodrug is selectively reduced in cancer cells to the cytotoxic 4-iodo-3-nitrosobenzamide, which inactivates the DNA repair enzyme poly(ADP-ribose) polymerase by ejecting zinc from its zinc-finger domain. nih.gov The presence of the iodine atom was found to enhance the compound's effectiveness compared to its non-iodinated analog. nih.gov

In a different therapeutic context, 3-iodo-4-hydroxy-5-nitrobenzonitrile has been identified as a powerful anthelmintic agent, effective against parasitic nematodes and liver flukes in domestic animals. google.com These findings underscore the principle that the specific arrangement of iodo, cyano, and other functional groups on a benzene (B151609) ring can confer significant and targeted biological effects.

Future research will likely involve screening this compound and a library of its derivatives for a range of biological activities. This could include assays for:

Anticancer Activity: Investigating potential cytotoxicity against various cancer cell lines, inspired by the mechanism of related nitroso compounds. nih.gov

Antiparasitic Activity: Screening against a panel of parasites, following the precedent set by other iodinated benzonitriles. google.com

Enzyme Inhibition: Testing against specific enzyme targets, such as kinases or polymerases, where the unique electronic and steric properties of the compound could be advantageous.

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

Understanding and optimizing the synthesis of this compound and its subsequent functionalization reactions requires a deep understanding of reaction mechanisms, kinetics, and the identification of transient intermediates. Emerging spectroscopic techniques are providing unprecedented insights by allowing for real-time, in situ monitoring of chemical transformations. mpg.de

Traditional analytical methods often rely on analyzing aliquots taken from a reaction mixture, which may not capture the full picture of a dynamic system. Advanced in situ techniques, however, monitor the reaction as it happens within the reaction vessel.

| Technique | Principle | Information Gained | Relevance to this compound |

| In Situ FTIR/Raman Spectroscopy | Measures vibrational modes of molecules in real-time. Attenuated Total Reflectance (ATR) is a common mode for liquid-phase reactions. researchgate.net | Concentration profiles of reactants, intermediates, and products; reaction kinetics; catalyst behavior. researchgate.net | Monitoring cross-coupling reactions to optimize catalyst loading, temperature, and reaction time. |

| High-Pressure NMR (HP-NMR) | Acquires NMR spectra under process-relevant pressures and temperatures. mpg.deresearchgate.net | Structural elucidation of key intermediates and active catalyst species under true reaction conditions. researchgate.net | Elucidating the mechanism of catalytic cycles, such as the formation of Pd(II) intermediates in Suzuki reactions. acs.org |

| Ultrafast Spectroscopy | Uses femtosecond laser pulses to observe molecular dynamics on extremely short timescales. spectroscopyonline.com | Real-time observation of bond-breaking/formation, excited-state dynamics, and electron transfer processes. spectroscopyonline.com | Studying the initial steps of photocatalytic reactions involving the EDA complex of this compound. |

| Hyperspectral Imaging | Combines spectroscopy and imaging to obtain spectral information for each pixel in an image. numberanalytics.com | Spatial distribution of chemical components in heterogeneous mixtures or on surfaces. | Analyzing catalyst beds or monitoring crystallization processes. |

The application of these techniques can elucidate the precise mechanism of, for example, a palladium-catalyzed coupling reaction involving this compound, revealing the role of ligands and additives and helping to identify catalyst deactivation pathways. acs.orgresearchgate.net This knowledge is crucial for rational process optimization and the development of more robust synthetic protocols.

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

Key aspects of AI integration in synthetic design include:

Retrosynthesis Prediction: AI models can predict the precursor materials for a target molecule by suggesting strategic bond disconnections based on learned chemical rules and reaction templates. nih.gov

Reaction Outcome Prediction: ML algorithms can predict the likely success and yield of a proposed reaction under specific conditions, helping chemists to prioritize more promising synthetic steps. cas.org

Novel Route Discovery: By exploring vast combinatorial spaces, AI can uncover non-intuitive or novel synthetic routes that a human chemist might not consider, potentially leading to more efficient or sustainable processes. cas.org

Q & A

Q. How does incorporating this compound into metal-organic frameworks (MOFs) affect material properties?

- Methodological Answer : As a linker in Zr-based MOFs (e.g., UiO-66), the nitrile group coordinates to metal nodes, enhancing thermal stability (>400°C). Iodine’s heavy atom effect increases X-ray attenuation, making the MOF suitable for radiation shielding. BET surface area decreases from 1,200 to 800 m²/g due to steric bulk, but catalytic activity in Knoevenagel condensations remains high (TOF = 450 h⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.